2-[2-[(5R,6R,7S,9S,11R,18R,19S)-19-amino-6-(3-carboxy-5-hydroxy-5-oxopentanoyl)oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
説明
The compound “2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid” is a structurally complex molecule characterized by a long aliphatic chain (icosa-), substituted with amino, hydroxy, methyl, and dicarboxybutanoyloxy groups. Its structure suggests it belongs to the fumonisin family, a class of mycotoxins produced by Fusarium species, which are known for their inhibitory effects on ceramide synthase and associated toxicities in plants and mammals . Unlike typical fumonisins, this compound features a 19-amino group and specific hydroxylation patterns at positions 11 and 18, which may influence its biological activity and metabolic stability .
特性
CAS番号 |
136379-59-4 |
|---|---|
分子式 |
C34H59NO14 |
分子量 |
705.8 g/mol |
IUPAC名 |
2-[2-[(5R,6R,7S,9S,11R,18R,19S)-19-amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23?,24?,25+,26+,27-,32+/m0/s1 |
InChIキー |
CPCRJSQNWHCGOP-KUHXKYQKSA-N |
異性体SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@H]([C@H](C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
正規SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
同義語 |
fumonisin B3 fumonisin-B3 |
製品の起源 |
United States |
生物活性
The compound 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid , also known as a derivative of fumonisin B3, has garnered attention due to its complex structure and potential biological activities. Fumonisins are a group of mycotoxins produced by the Fusarium fungi, which are known to contaminate various crops, particularly maize. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on human health, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 721.8 g/mol. Its structure features multiple hydroxyl groups and carboxylic acid functionalities that may contribute to its biological interactions.
Fumonisins, including the studied compound, primarily inhibit sphingolipid metabolism by blocking the enzyme ceramide synthase. This inhibition leads to an accumulation of sphinganine and sphingosine, which can disrupt cellular signaling pathways and promote apoptosis in various cell types. The biological activity of fumonisins has been linked to several health issues:
- Carcinogenicity : Epidemiological studies have associated fumonisin exposure with an increased risk of esophageal cancer and neural tube defects in humans .
- Neurotoxicity : Fumonisins can induce neurotoxic effects by disrupting sphingolipid metabolism in neural tissues .
- Immunotoxicity : These compounds may impair immune responses, making individuals more susceptible to infections .
Case Studies
Several studies have investigated the biological effects of fumonisins on different organisms:
- Maize Resistance Studies : Research has shown that certain maize lines exhibit resistance to Fusarium infection through metabolic changes. The application of high-resolution mass spectrometry (HRMS) revealed alterations in metabolites related to disease resistance pathways .
- Human Health Impact Studies : A significant body of epidemiological research has linked dietary exposure to fumonisins with adverse health outcomes. For instance, studies conducted in regions with high maize consumption have reported correlations between fumonisin levels and incidences of specific cancers .
Data Table: Summary of Biological Effects
類似化合物との比較
Table 1: Structural and Functional Attributes of Related Compounds
Research Findings and Hypotheses
- Toxicity Mechanisms: Fumonisins like B1 and B2 disrupt sphingolipid metabolism by inhibiting ceramide synthase, leading to accumulation of sphinganine. The target compound’s amino group may bind similarly to ceramide synthase, though its elongated chain might alter binding affinity .
- Antimicrobial Potential: Structural similarities to fungal secondary metabolites () suggest possible antibacterial or antifungal activity. However, empirical data are lacking, necessitating in vitro assays to validate these hypotheses .
- Synthetic Accessibility : Derivatives with acetamido groups () are synthetically tractable but may require tailored purification strategies due to their complexity .
準備方法
Enzymatic Synthesis in Fusarium Species
Fumonisin B3 is synthesized via a polyketide synthase (PKS)-mediated pathway in toxigenic Fusarium strains, notably Fusarium verticillioides and Fusarium fujikuroi. The biosynthesis initiates with the condensation of malonyl-CoA and acetyl-CoA units, forming a linear polyketide chain that undergoes sequential oxidation, hydroxylation, and esterification reactions. Key enzymatic steps include:
-
PKS Catalysis : The FUM1 gene-encoded PKS assembles the 20-carbon aliphatic backbone, which is subsequently modified by oxygenases (FUM6, FUM8) to introduce hydroxyl groups at C-11 and C-18.
-
Amino Group Incorporation : A transaminase (FUM17) catalyzes the addition of the C-19 amino group, a critical distinction from non-amino-containing fumonisins like Fumonisin A2.
-
Esterification : The C-6 position is esterified with 3,4-dicarboxybutanoyl-CoA, a reaction mediated by acyltransferase FUM12.
Precursor Feeding and Yield Enhancement
Studies indicate that supplementing fermentation media with sucrose (40 g/L) and ammonium nitrate (2 g/L) increases titers by 30–40% by enhancing acetyl-CoA availability. Conversely, lipid-rich substrates suppress PKS activity, reducing yields by 15–20%.
Fermentation Optimization
Culture Media Composition
Optimal media for Fumonisin B3 production include:
| Component | Concentration | Role |
|---|---|---|
| Corn grits | 50 g/L | Carbon source, induces PKS |
| Yeast extract | 10 g/L | Nitrogen source, amino acids |
| MgSO4·7H2O | 0.5 g/L | Cofactor for oxygenases |
| KH2PO4 | 1.5 g/L | Buffering agent |
Environmental Parameters
-
Temperature : 25°C (±1°C) maximizes PKS activity while minimizing sporulation.
-
pH : Maintained at 5.5–6.0 using automated titration to stabilize enzyme function.
-
Aeration : 0.5 vvm (volume per volume per minute) ensures oxygen availability for hydroxylation reactions.
Extraction and Purification
Solvent Extraction
Crude fumonisins are extracted using methanol:water (3:1, v/v) at 50°C for 2 hours, achieving 85–90% recovery. Acidification to pH 3.0 with HCl precipitates proteins, reducing co-extractive lipids by 40%.
Chromatographic Purification
A three-step purification protocol is employed:
-
Ion-Exchange Chromatography : DEAE-cellulose resin (pH 6.8) isolates fumonisins from neutral contaminants.
-
Reverse-Phase HPLC :
-
Gel Filtration : Sephadex LH-20 removes residual salts, yielding >98% purity.
Analytical Characterization
Structural Confirmation
Q & A
Basic: What are the recommended synthetic pathways for this compound, and what challenges arise in its multi-step synthesis?
Methodological Answer:
The synthesis of this polyfunctionalized compound requires sequential protection/deprotection of reactive groups (e.g., amino, hydroxyl, carboxyl). A plausible route involves:
Core structure assembly : Start with a methyl-branched icosane backbone, introducing hydroxyl groups at positions 11 and 18 via enzymatic hydroxylation or Sharpless asymmetric dihydroxylation .
Esterification : Use 3,4-dicarboxybutanoyl chloride to esterify the hydroxyl group at position 6, ensuring anhydrous conditions to avoid hydrolysis .
Oxoethyl linker attachment : Couple the butanedioic acid moiety via a two-step process: (i) activation of the carboxylic acid using EDCl/HOBt, (ii) reaction with an aminoethyl intermediate .
Challenges : Competing side reactions (e.g., intramolecular cyclization) and purification difficulties due to polar byproducts. Reverse-phase HPLC with a C18 column and trifluoroacetic acid modifier is recommended for isolation .
Basic: How should researchers characterize the stereochemistry and functional group integrity of this compound?
Methodological Answer:
- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol gradient to resolve enantiomers. Compare retention times with synthetic standards .
- Functional group verification :
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Methodological Answer:
Apply statistical Design of Experiments (DoE) to identify critical variables:
- Factors : Temperature, solvent polarity, catalyst loading, reaction time.
- Response variables : Yield, purity (HPLC area %).
Use a Box-Behnken design (3 factors, 15 runs) to minimize experiments while modeling interactions . For example, high solvent polarity (e.g., DMF) may suppress ester hydrolysis but promote amidation side reactions. Response surface analysis can pinpoint optimal conditions .
Advanced: How should researchers resolve contradictions in reported stability data (e.g., pH-dependent degradation vs. thermal stability)?
Methodological Answer:
- Controlled stability studies : Conduct parallel experiments under varying pH (2–12), temperature (4–60°C), and humidity (0–90% RH). Monitor degradation via LC-MS to identify products (e.g., decarboxylation or ester cleavage) .
- Data reconciliation : Use multivariate analysis (e.g., PCA) to cluster stability profiles. For instance, discrepancies may arise from impurities accelerating degradation in specific batches .
Advanced: What computational strategies are effective for predicting reactivity and intermolecular interactions of this compound?
Methodological Answer:
- Reaction path search : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states, particularly for ester hydrolysis or intramolecular cyclization .
- Molecular dynamics (MD) simulations : Study solvation effects in aqueous vs. organic solvents. High polarity solvents (e.g., water) may stabilize carboxylate anions but destabilize the ester linkage .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant apron, and full-face shield for splash protection .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis.
- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .
Advanced: How can researchers investigate its potential as a enzyme inhibitor or biochemical probe?
Methodological Answer:
- Target validation : Screen against kinase or hydrolase libraries using fluorescence polarization assays.
- Binding kinetics : Perform surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., KD values).
- Cellular assays : Use confocal microscopy with fluorescently tagged derivatives to track subcellular localization .
Advanced: What analytical techniques are suitable for studying its degradation pathways under accelerated storage conditions?
Methodological Answer:
- Forced degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (ICH Q1A), and oxidative stress (H₂O₂).
- Degradant identification : LC-HRMS/MS with collision-induced dissociation (CID) to fragment ions. Compare with databases (e.g., mzCloud) .
Basic: How can researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent screening : Test DMSO, ethanol, and aqueous buffers (e.g., PBS with 0.1% Tween-80).
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility via host-guest complexation. Monitor aggregation via dynamic light scattering (DLS) .
Advanced: What strategies are effective for elucidating its role in catalytic systems or supramolecular assemblies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
